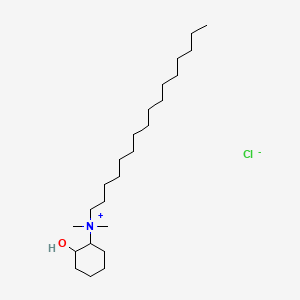
Cethexonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cethexonium chloride is a quaternary ammonium compound known for its antiseptic properties. It is commonly used in various pharmaceutical and industrial applications due to its ability to disrupt microbial cell membranes, making it effective against a wide range of bacteria and fungi .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cethexonium chloride can be synthesized through the quaternization of hexadecylamine with benzyl chloride in the presence of a suitable solvent such as ethanol. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In industrial settings, this compound is produced in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the continuous addition of reactants and solvents, followed by purification steps such as filtration and drying .
Chemical Reactions Analysis
Types of Reactions
Cethexonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or halides.
Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate.
Reduction Reactions: Often involve reducing agents such as sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce cethexonium hydroxide, while oxidation reactions may yield various oxidized derivatives .
Scientific Research Applications
Cethexonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell lysis protocols to extract intracellular components.
Medicine: Utilized as an antiseptic in topical formulations for treating infections.
Industry: Acts as a surfactant in various cleaning and disinfecting products.
Mechanism of Action
The mechanism of action of cethexonium chloride involves the disruption of microbial cell membranes. The positively charged quaternary ammonium group interacts with the negatively charged components of the cell membrane, leading to increased permeability and eventual cell lysis. This action is effective against both gram-positive and gram-negative bacteria, as well as fungi .
Comparison with Similar Compounds
Similar Compounds
- Cetalkonium chloride
- Cetrimonium bromide
- Benzalkonium chloride
Uniqueness
Cethexonium chloride is unique due to its specific molecular structure, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and antiseptic. Compared to similar compounds, this compound may offer better solubility in certain solvents and enhanced antimicrobial activity .
Properties
CAS No. |
58703-78-9 |
|---|---|
Molecular Formula |
C24H50ClNO |
Molecular Weight |
404.1 g/mol |
IUPAC Name |
hexadecyl-(2-hydroxycyclohexyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C24H50NO.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-25(2,3)23-20-17-18-21-24(23)26;/h23-24,26H,4-22H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
LGIURICQUGJVAQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C1CCCCC1O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,9-Bis[4-[(4-ethenylphenyl)methoxy]phenyl]-N2,N7-di-1-naphthalenyl-N2,N7-diphenyl-9H-fluorene-2,7-diamine](/img/structure/B12298869.png)
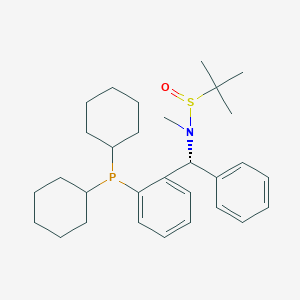
![4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12298887.png)

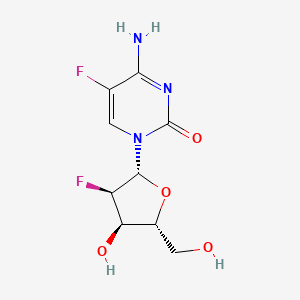
![Rel-4'-((1r,1'r,4R,4'R)-4'-ethyl-[1,1'-bi(cyclohexan)]-4-yl)-3,4-difluoro-1,1'-biphenyl](/img/structure/B12298899.png)
![Sodium [1,1'-biphenyl]-4-sulfinate](/img/structure/B12298904.png)
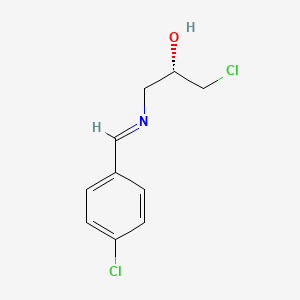
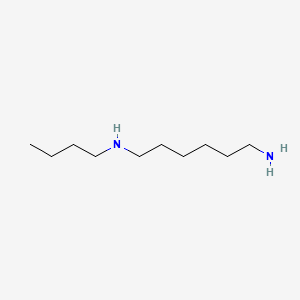
![2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+);dichloride](/img/structure/B12298911.png)
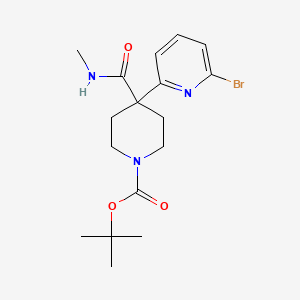
![Ir[FCF3(CF3)ppy]2(4,4'-dCF3bpy)PF6](/img/structure/B12298926.png)
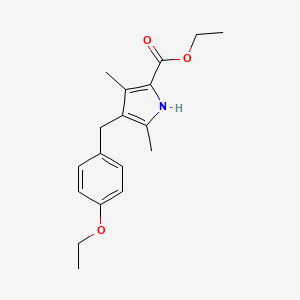
![(2S)-2-[[2-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoic acid](/img/structure/B12298934.png)
